molecular formula C7H7BrO B14029212 2-(Methoxy-d3)-bromobenzene

2-(Methoxy-d3)-bromobenzene

Cat. No.: B14029212
M. Wt: 190.05 g/mol
InChI Key: HTDQSWDEWGSAMN-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methoxy-d3)-bromobenzene is a deuterium-labeled aromatic compound primarily serving as a versatile reagent and building block in organic and medicinal chemistry research. Its structure combines a bromine atom, a good leaving group for metal-catalyzed cross-coupling reactions , with a trideuterated methoxy group. This makes it a valuable precursor for synthesizing more complex deuterated molecules. A key application is its use as an internal standard in quantitative mass spectrometry and analytical methods such as NMR . The incorporation of deuterium (a stable hydrogen isotope) allows researchers to create compounds with nearly identical physical and chemical properties to their non-labeled analogs, but with a distinct mass signature. This is crucial for accurate drug metabolism and pharmacokinetics (DMPK) studies, enabling precise tracking and quantification of biological compounds in complex matrices without interference . Furthermore, the bromine substituent allows for further functionalization via various cross-coupling reactions (e.g., Suzuki, Negishi) to introduce the deuterated anisole moiety into complex molecular architectures . Researchers also utilize this compound in mechanistic studies and the synthesis of deuterated ligands and pharmaceuticals, where the deuterium label can be used to probe metabolic pathways or alter the biological properties of a molecule. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Please refer to the material safety data sheet (MSDS) for safe handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7BrO

Molecular Weight

190.05 g/mol

IUPAC Name

1-bromo-2-(trideuteriomethoxy)benzene

InChI

InChI=1S/C7H7BrO/c1-9-7-5-3-2-4-6(7)8/h2-5H,1H3/i1D3

InChI Key

HTDQSWDEWGSAMN-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC=CC=C1Br

Canonical SMILES

COC1=CC=CC=C1Br

Origin of Product

United States

Spectroscopic and Computational Characterization of Deuterated Aromatic Compounds

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuterium (B1214612) (²H) NMR spectroscopy serves as a direct method to confirm the presence and location of deuterium atoms within a molecule. In 2-(Methoxy-d3)-bromobenzene, the deuterium atoms are specifically incorporated into the methoxy (B1213986) group. The ²H NMR spectrum is expected to show a single resonance corresponding to the -OCD₃ group. The chemical shift of this signal will be very similar to the proton chemical shift of a methoxy group in a comparable chemical environment, typically in the range of 3.5-4.0 ppm.

The integration of the ²H NMR signal allows for the determination of the isotopic abundance of deuterium at the methoxy position. By comparing the integral of the deuterium signal to that of a known standard, the percentage of deuteration can be accurately quantified. For highly enriched compounds, ²H NMR is a powerful alternative to ¹H NMR for verifying the isotopic purity.

Table 1: Expected ²H NMR Data for this compound

Functional Group Expected Chemical Shift (δ) ppm Multiplicity

In the ¹H NMR spectrum, the characteristic signal for the methoxy protons, which would typically appear as a singlet around 3.8 ppm in the non-deuterated analogue (2-bromoanisole), will be absent or significantly diminished in intensity. The aromatic region of the spectrum will display a complex multiplet pattern corresponding to the four protons on the benzene (B151609) ring. The substitution pattern (ortho-disubstituted) will influence the chemical shifts and coupling constants of these aromatic protons.

The ¹³C NMR spectrum will show distinct signals for each of the carbon atoms in the molecule. The carbon of the deuterated methoxy group (-OCD₃) will exhibit a characteristic multiplet due to coupling with the deuterium atoms (¹J_CD), which have a spin I=1. This coupling results in a triplet of triplets (for a CD₃ group) or a more complex pattern depending on the relaxation times. The chemical shift of this carbon will also be slightly shifted upfield compared to its non-deuterated counterpart due to the deuterium isotope effect. The aromatic carbons will appear at their expected chemical shifts, with the carbon attached to the bromine atom being significantly influenced by the halogen's electronegativity and heavy atom effect.

Table 2: Expected ¹H and ¹³C NMR Data for this compound

Nucleus Position Expected Chemical Shift (δ) ppm Expected Multiplicity Expected Coupling Constants (J) Hz
¹H Aromatic C-H 6.8 - 7.6 Multiplet ortho: 7-9, meta: 2-3, para: 0-1
¹³C C-Br ~112 Singlet
¹³C C-OCH₃ ~157 Singlet
¹³C Aromatic C-H 110 - 135 Singlet

High-Resolution Mass Spectrometry (HRMS) for Isotopic Profiling

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns. For this compound, HRMS provides confirmation of successful deuteration and insights into its gas-phase ion chemistry.

The mass spectrum of this compound will exhibit a molecular ion peak ([M]⁺) that is three mass units higher than that of its non-deuterated analog, 2-bromoanisole (B166433). The presence of bromine will be evident from the characteristic isotopic pattern of the molecular ion, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Deuterium labeling is instrumental in elucidating fragmentation pathways. Common fragmentation pathways for aromatic ethers involve the loss of the alkyl group or the entire alkoxy group. For this compound, the following key fragmentations are expected:

Loss of a deuterated methyl radical (-•CD₃): This would result in a fragment ion with a mass corresponding to [M-18]⁺. The observation of this loss, as opposed to a loss of 15 amu (-•CH₃), confirms the location of the deuterium label on the methoxy group.

Loss of formaldehyde-d₂ (CD₂O): A common rearrangement in methoxy-substituted aromatic compounds can lead to the elimination of formaldehyde. In this case, the loss of deuterated formaldehyde would result in a fragment ion of [M-32]⁺.

By comparing the fragmentation pattern of the deuterated compound with its non-deuterated counterpart, the mechanisms of these fragmentation reactions can be more definitively established.

Table 3: Predicted Key Mass Fragments for this compound

Fragment Ion Proposed Structure Expected m/z (for ⁷⁹Br)
[C₇H₄D₃O⁷⁹Br]⁺ Molecular Ion 190
[C₆H₄O⁷⁹Br]⁺ Loss of •CD₃ 172

Deuterated compounds like this compound are widely used as internal standards in quantitative mass spectrometry-based assays, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). The ideal internal standard co-elutes with the analyte of interest but is distinguishable by its mass.

The key advantages of using a stable isotope-labeled internal standard include:

Correction for Matrix Effects: The analyte and the internal standard experience similar ionization suppression or enhancement in the mass spectrometer's ion source, leading to more accurate quantification.

Correction for Extraction Inefficiency: Any loss of the analyte during sample preparation and extraction is mirrored by a proportional loss of the internal standard.

Because this compound is chemically identical to 2-bromoanisole, it will have the same chromatographic retention time and extraction recovery. However, its molecular weight is three units higher, allowing for its separate detection by the mass spectrometer. This makes it an excellent internal standard for the quantitative analysis of 2-bromoanisole in complex matrices.

Vibrational Spectroscopy (IR, Raman) and Deuterium Isotope Effects

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. The substitution of hydrogen with deuterium leads to predictable shifts in the vibrational frequencies, known as deuterium isotope effects, which can be used to confirm the location of the label and to aid in the assignment of vibrational bands.

The primary effect of deuteration on the vibrational spectrum of this compound will be observed in the modes involving the motion of the methoxy group. The C-D stretching vibrations will appear at a lower frequency (around 2100-2250 cm⁻¹) compared to the C-H stretching vibrations (around 2800-3000 cm⁻¹). This is due to the heavier mass of deuterium.

Similarly, the bending vibrations of the -OCD₃ group will also shift to lower frequencies compared to the -OCH₃ group. These isotopic shifts can be a powerful tool for assigning specific vibrational modes in the spectrum. The vibrations of the aromatic ring are expected to be less affected by the deuteration of the methoxy group, although minor shifts may be observed.

Table 4: Expected Isotopic Shifts in the Vibrational Spectra of this compound

Vibrational Mode Typical Frequency (C-H) (cm⁻¹) Expected Frequency (C-D) (cm⁻¹)
Methoxy C-H Stretch 2850 - 2960 2100 - 2250

Impact of Deuteration on Vibrational Modes and Conformational Analysis

The substitution of protium (B1232500) (¹H) with deuterium (²H or D) in the methoxy group of 2-bromoanisole introduces a significant mass change, which directly influences the vibrational frequencies of the molecule. According to the principles of vibrational spectroscopy, the frequency of a given vibrational mode is inversely proportional to the square root of the reduced mass of the atoms involved. Consequently, the C-D stretching and bending vibrations in this compound are expected to occur at lower frequencies compared to the corresponding C-H vibrations in its non-deuterated counterpart.

This isotopic shift is a powerful tool in the assignment of complex vibrational spectra. Theoretical calculations, such as those performed for similar aromatic compounds, have demonstrated that the scaled B3LYP/6-311++G(d,p) method provides results that are in good agreement with experimental values for vibrational frequencies. For instance, in a study of 2-bromobenzoic acid, a related compound, the calculated vibrational spectra showed excellent correlation with experimental FT-IR and FT-Raman data nih.govresearchgate.net. By analogy, we can predict the vibrational spectrum of this compound and identify the specific modes affected by deuteration.

The primary impact of deuteration on the vibrational spectrum of 2-bromoanisole will be observed in the modes associated with the methoxy group. The symmetric and asymmetric stretching and bending modes of the C-D bonds in the -OCD₃ group will be red-shifted compared to the -OCH₃ group. This shift can be estimated using the reduced mass relationship and is a characteristic feature used to confirm successful deuteration.

Conformational analysis of 2-bromoanisole, and by extension its deuterated analogue, is crucial for understanding its chemical behavior. The primary conformational flexibility in this molecule arises from the rotation of the methoxy group around the C(aryl)-O bond. The orientation of the methoxy group relative to the bromine atom can lead to different conformers with distinct energies and populations. The potential energy surface (PES) for this rotation can be mapped using computational methods to identify the most stable conformers and the energy barriers between them. For similar molecules like 2-methylthiophene, the barrier to methyl internal rotation has been determined with high accuracy using microwave spectroscopy and quantum chemical calculations mdpi.com.

While direct experimental data for this compound is scarce, computational studies on related anisole (B1667542) derivatives provide a framework for understanding its conformational preferences. The deuteration of the methoxy group is not expected to significantly alter the electronic factors that govern the conformational landscape. Therefore, the preferred orientation of the methoxy group in this compound is likely to be similar to that in 2-bromoanisole.

Computational Chemistry Approaches

Computational chemistry offers a powerful suite of tools for the detailed investigation of molecular properties, providing insights that can be difficult to obtain through experimental methods alone. For this compound, computational approaches are indispensable for understanding its structure, vibrational dynamics, and behavior in different environments.

Density Functional Theory (DFT) Calculations for Structural Elucidation and Spectroscopic Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. The B3LYP functional, often paired with a basis set such as 6-311++G(d,p), has been shown to provide reliable predictions of molecular geometries, vibrational frequencies, and other electronic properties for a wide range of organic molecules nih.govnih.govijrte.org.

For this compound, DFT calculations can be used to:

Optimize the molecular geometry: Determining the most stable three-dimensional arrangement of atoms, including bond lengths and angles.

Calculate the vibrational spectrum: Predicting the infrared (IR) and Raman frequencies and intensities. These theoretical spectra are invaluable for interpreting experimental data and assigning specific vibrational modes. The scaling of calculated frequencies is a common practice to improve agreement with experimental results ijrte.org.

Perform a Potential Energy Surface (PES) scan: By systematically rotating the C(aryl)-O-C bond, the energy of the molecule can be calculated at each step, revealing the conformational energy landscape, including the identification of stable conformers and the rotational barrier of the methoxy group ekb.eg.

Below is a hypothetical table of selected calculated vibrational frequencies for 2-bromoanisole, which serves as a baseline for understanding the effects of deuteration in this compound. The deuteration of the methoxy group would primarily shift the C-H stretching and bending modes to lower wavenumbers.

Vibrational ModeCalculated Frequency (cm⁻¹) for 2-bromoanisole (B3LYP/6-311++G(d,p))Expected Shift upon Deuteration
Aromatic C-H Stretch3100 - 3000Minimal
Asymmetric CH₃ Stretch~2980Significant shift to lower frequency
Symmetric CH₃ Stretch~2920Significant shift to lower frequency
C-O-C Asymmetric Stretch~1250Minor shift
C-O-C Symmetric Stretch~1030Minor shift
CH₃ Rocking~1170Significant shift to lower frequency
C-Br Stretch~650Minimal

This table is illustrative and based on typical frequency ranges for the specified functional groups. Actual calculated values would require a specific DFT calculation for 2-bromoanisole.

Molecular Dynamics Simulations in Deuterated Systems

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering a dynamic picture of molecular motion and intermolecular interactions. For this compound, MD simulations can be employed to understand its behavior in solution.

By placing the deuterated molecule in a simulated solvent box (e.g., water or an organic solvent), one can observe its translational and rotational motion, as well as the conformational dynamics of the methoxy group over time. Studies on similar systems, such as benzene in water, have utilized ab initio MD simulations to investigate the anisotropic solvation shell structure and dynamics aip.orgresearchgate.net. These simulations can reveal details about solute-solvent interactions, including the formation and lifetime of hydrogen bonds (in protic solvents) or other non-covalent interactions.

In the context of this compound, MD simulations could be used to:

Investigate solvation effects: Understand how the deuterated molecule interacts with surrounding solvent molecules and how this influences its conformation and dynamics.

Study dynamic processes: Analyze the rate of conformational changes, such as the rotation of the methoxy group, in a condensed phase.

Probe intermolecular interactions: Characterize the nature and strength of interactions between the solute and solvent molecules.

The insights gained from both DFT calculations and MD simulations provide a comprehensive, atomistic-level understanding of the properties of this compound, complementing and guiding experimental investigations.

Mechanistic Investigations Utilizing 2 Methoxy D3 Bromobenzene

Elucidation of Reaction Mechanisms in Organic Transformations

In the context of 2-bromobenzene, the methoxy (B1213986) group (-OCH₃ or -OCD₃) is a strongly activating, ortho-, para-directing group. youtube.comminia.edu.eg Its activating nature stems from the ability of the oxygen atom's lone pairs to donate electron density to the benzene (B151609) ring through resonance. minia.edu.egaskfilo.com This donation increases the nucleophilicity of the ring, making it more reactive towards electrophiles compared to unsubstituted benzene. brainly.inquora.com

The directing effect can be understood by examining the stability of the arenium ion intermediates formed during the attack of an electrophile (e.g., Br⁺) at the ortho, meta, and para positions relative to the methoxy group.

Ortho and Para Attack: When the electrophile adds to the ortho or para positions, a resonance structure can be drawn where the positive charge is located on the carbon atom directly bonded to the oxygen of the methoxy group. This allows the oxygen to donate a lone pair, forming a fourth resonance structure (an oxonium ion) and significantly stabilizing the intermediate. youtube.com This enhanced stabilization lowers the activation energy for ortho and para substitution pathways. youtube.com

Meta Attack: Attack at the meta position does not allow for direct resonance stabilization of the positive charge by the oxygen atom. The resulting arenium ion is less stable, making the meta pathway energetically less favorable.

Therefore, the methoxy group directs incoming electrophiles, such as in bromination, predominantly to the ortho and para positions. libretexts.org For 2-bromoanisole (B166433), the primary positions for further substitution would be C4 (para to methoxy, meta to bromo) and C6 (ortho to methoxy, meta to bromo).

The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in the reactants is replaced by one of its isotopes, typically expressed as the ratio of rate constants (kH/kD). libretexts.org It is a sensitive probe for determining whether a bond to the isotopically labeled atom is broken in the rate-determining step of a reaction. princeton.edu

In the standard mechanism for electrophilic aromatic bromination, the rate-determining step is the initial attack of the electrophile on the aromatic ring to form the sigma complex. libretexts.org The subsequent cleavage of the C-H bond to restore aromaticity is a fast step. ias.ac.in Consequently, if the hydrogen at the site of substitution is replaced by deuterium (B1214612), no significant primary kinetic isotope effect is observed (i.e., kH/kD ≈ 1). libretexts.orgyoutube.com This lack of a KIE is strong evidence that the C-H bond is not broken in the rate-limiting step.

The use of 2-(Methoxy-d3)-bromobenzene allows for the study of secondary KIEs. Since the deuterium atoms are on the methoxy group and not directly involved in the C-Br or C-H bond-forming/breaking steps on the ring, their effect on the reaction rate is expected to be negligible. Any observed minor secondary KIE could provide insight into subtle electronic or steric changes at the transition state.

Below is a table illustrating the expected KIE values for the bromination of anisole (B1667542) under different hypothetical rate-determining steps.

IsotopologueHypothetical Rate-Determining StepBond(s) Broken in RDSExpected KIE (kH/kD)Mechanistic Implication
Anisole-4-dFormation of Arenium IonNone involving C-D~1C-D bond cleavage is not rate-limiting. (Standard EAS mechanism)
Anisole-4-dCleavage of C-D BondAromatic C-D>1 (typically 4-7)C-D bond cleavage is rate-limiting. (Not observed in standard EAS)
This compoundFormation of Arenium IonNone involving O-CD₃~1 (Secondary KIE)Deuteration of the methoxy group has a negligible effect on the rate.

Cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. nih.gov These reactions typically proceed via a catalytic cycle involving oxidative addition, transmetalation (for Suzuki), migratory insertion (for Heck), and reductive elimination.

In the context of cross-coupling reactions involving this compound, the deuterium label is on the methoxy group, which is remote from the reactive C-Br bond. The key oxidative addition step involves the cleavage of the C-Br bond by a low-valent metal catalyst (e.g., Pd(0)). Since the C-D bonds of the methoxy group are not broken or formed during this or subsequent steps of a standard cross-coupling cycle, no primary KIE is expected.

The primary utility of this compound in these studies is as a mechanistic tracer. Its presence allows researchers to:

Confirm the integrity of the methoxy group: By analyzing the product using mass spectrometry or NMR, one can verify that the -OCD₃ group remains intact throughout the reaction, ruling out any unexpected demethylation or C-H activation pathways involving the methoxy group.

Probe for secondary isotope effects: While expected to be very small (close to 1), a precise measurement of a secondary KIE could provide information about the steric and electronic environment of the methoxy group in the transition state of the rate-determining step. For instance, a slight change in hyperconjugation or steric hindrance at a transition state could be subtly influenced by the shorter and less polarizable C-D bonds compared to C-H bonds. acs.org However, given its distance from the reaction center, any such effect would likely be minimal.

The C-D bond is stronger and has a lower zero-point vibrational energy than a C-H bond. quora.comfiveable.mestackexchange.com This difference in bond dissociation energy (BDE) is the basis for a significant primary kinetic isotope effect in reactions where this bond is cleaved, such as hydrogen atom transfer (HAT) by a radical species.

If a radical reaction involving this compound has a pathway where a radical intermediate can abstract an atom from the methoxy group, the rate of abstraction will be significantly slower for deuterium than for hydrogen. This phenomenon can be described as a "deuterium quenching effect" on that specific pathway.

For example, consider a hypothetical radical reaction where an intermediate radical ( ) is generated. This radical could potentially be quenched by abstracting an atom from the methoxy group of a nearby molecule.

Pathway 1 (undeuterated): R· + Ph(Br)OCH₃ → RH + Ph(Br)OCH₂·

Pathway 2 (deuterated): R· + Ph(Br)OCD₃ → RD + Ph(Br)OCD₂·

Due to the higher bond strength of the C-D bond, Pathway 2 will be kinetically less favorable than Pathway 1. ias.ac.in This allows the intermediate radical to persist longer, potentially favoring other reaction pathways, such as desired coupling or addition reactions, over the quenching side-reaction. The use of this compound can thus be a strategy to suppress unwanted side reactions initiated by HAT at the methoxy position and to provide evidence for the involvement of such radical abstraction steps. nih.gov

Bond TypeTypical Bond Dissociation Energy (kcal/mol)Implication for Radical Abstraction
C(sp³)-H~98-100Baseline reactivity for hydrogen atom transfer.
C(sp³)-D~99-101.5Slower abstraction rate due to higher bond energy (Primary KIE > 1).

Despite a comprehensive search for scholarly articles and research data specifically concerning the use of this compound in mechanistic investigations of isotope exchange processes, no dedicated research focusing on this particular compound could be located. The available scientific literature provides general information on hydrogen-deuterium (H/D) exchange mechanisms, isotopic scrambling, and the effects of solvents and catalysts in various aromatic systems. However, specific experimental data, detailed research findings, and data tables directly pertaining to this compound are not present in the accessed resources.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline, as the foundational research data required to populate the specified sections and subsections on this compound is not available in the public domain. An article constructed without this specific data would be speculative and would not meet the required standards of scientific accuracy and detail.

Applications in Advanced Biological and Biomedical Research

Tracer Studies in Biological Systems

Deuterium-labeled compounds are invaluable as tracers because they are chemically identical to their hydrogen-containing counterparts but are distinguishable by their mass. simsonpharma.com This property allows for the precise tracking of molecules through intricate biological pathways without altering the fundamental biochemical behavior of the parent compound. gabarx.com

Assessment of Metabolic Pathways and Transformations

2-(Methoxy-d3)-bromobenzene is an effective tracer for elucidating the metabolic pathways of anisole-containing compounds. A primary metabolic transformation for such molecules is O-demethylation, a reaction often catalyzed by cytochrome P450 enzymes. In this process, the methyl group is removed from the ether linkage.

When this compound is introduced into a biological system, such as an incubation with liver hepatocytes, its metabolic fate can be monitored using mass spectrometry. nih.govresearchgate.net The presence of deuterated metabolites provides direct evidence of specific biotransformations. For instance, the detection of deuterated methanol (B129727) (CD3OH) or deuterated formaldehyde (CD2O) in conjunction with the formation of 2-bromophenol (B46759) would confirm that the O-demethylation pathway is active for this compound. Researchers can thus map out the metabolic steps, distinguishing between the parent compound and its metabolites with high certainty. researchgate.net This approach allows for the unambiguous identification of metabolic products and helps construct a comprehensive picture of the biotransformation cascade.

Deuterium's Role in Modulating Metabolic Degradation Rates

The substitution of hydrogen with deuterium (B1214612) can significantly alter the rate of chemical reactions, a phenomenon known as the Kinetic Isotope Effect (KIE). The bond between carbon and deuterium (C-D) is stronger and has a lower vibrational frequency than the corresponding carbon-hydrogen (C-H) bond. libretexts.orgwikipedia.org Consequently, more energy is required to break a C-D bond, which can lead to a slower reaction rate if this bond cleavage is the rate-determining step of a metabolic process. nih.govlibretexts.org

In the metabolism of this compound, the rate-limiting step for O-demethylation is often the cleavage of a bond on the methoxy (B1213986) group by an enzyme. Due to the KIE, the metabolic degradation of this compound via this pathway is slower compared to its non-deuterated isotopolog, 2-bromoanisole (B166433). wikipedia.org This deliberate slowing of metabolism allows researchers to study the metabolic process in greater detail and can enhance the metabolic stability of a molecule. nih.gov

Table 1: Comparison of Carbon-Hydrogen and Carbon-Deuterium Bonds
PropertyC-H BondC-D BondImpact on Metabolism
Bond Energy LowerHigherMore energy is required to break the C-D bond.
Vibrational Frequency HigherLowerAffects the molecule's zero-point energy.
Reaction Rate (in rate-determining step) FasterSlower (typically 6-10x) wikipedia.orgLeads to a reduced rate of metabolic degradation (Kinetic Isotope Effect). libretexts.org

Quantitative Analysis in Pharmacological Studies

Accurate quantification of compounds in biological matrices is fundamental to pharmacology. Deuterated molecules are considered the gold standard for use as internal standards in quantitative assays. lumiprobe.com

Use as an Internal Standard for Mass Spectrometry-Based Assays

In quantitative mass spectrometry techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS), an internal standard is added in a known amount to all samples, calibrators, and quality controls. elsevierpure.comresearchgate.net The ideal internal standard behaves identically to the analyte of interest during sample extraction, processing, and ionization but is mass-distinguishable. nih.gov

This compound serves as an excellent internal standard for the quantification of 2-bromoanisole. elsevierpure.com It has virtually identical physical and chemical properties, meaning it co-elutes chromatographically and experiences the same effects of sample loss or ion suppression in the mass spectrometer. nih.govnih.gov However, due to its three-dalton mass difference, the mass spectrometer can detect it on a separate mass channel from the analyte. By calculating the ratio of the analyte signal to the internal standard signal, precise and accurate quantification can be achieved, correcting for any experimental variability. lumiprobe.com

Applications in Absorption, Distribution, Metabolism, and Excretion (ADME) Research

ADME studies are critical in drug development to understand how a substance is handled by a living organism. simsonpharma.com The use of isotopically labeled compounds like this compound is central to this research. By administering the deuterated compound, researchers can track its journey through the body over time.

Using LC-MS/MS, scientists can measure the concentration of the parent compound and its metabolites in various biological samples, such as blood, plasma, urine, and different tissues. The deuterium label allows for the clear differentiation between the administered compound and any endogenously present, similar structures. This enables the determination of key pharmacokinetic parameters, including:

Absorption: The rate and extent to which the compound enters the bloodstream.

Distribution: The extent to which the compound partitions into different body tissues and fluids.

Metabolism: The rate of transformation into various metabolites. simsonpharma.com

Excretion: The pathways (e.g., urine, feces) by which the compound and its metabolites are eliminated from the body.

Probing Protein-Ligand Interactions and Enzyme Mechanisms

Beyond its use as a tracer and standard, this compound can be employed as a sophisticated tool to investigate the intricacies of enzyme function and protein-ligand binding. The KIE provides a powerful method for studying reaction mechanisms. libretexts.orgescholarship.org If the cleavage of a C-H bond on the methoxy group is a key step in an enzyme-catalyzed reaction, substituting it with a C-D bond will slow the reaction down. rutgers.edu Observing such a change in reaction velocity upon isotopic substitution provides strong evidence that this bond-breaking event is part of the rate-limiting step of the enzymatic mechanism. escholarship.org This approach is particularly useful for studying enzymes like cytochrome P450s, which are responsible for metabolizing a vast array of substances. researchgate.net

Furthermore, in structural biology and biophysical chemistry, deuterium labeling is used in techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. While direct studies on this compound may be specific to certain research questions, the principle remains that deuterium substitution can simplify complex proton NMR spectra and provide unique insights into the structure and dynamics of a ligand when bound to a protein. nih.govresearchgate.net This allows for a more detailed characterization of the binding pocket and the specific interactions that stabilize the protein-ligand complex. nih.gov

Table 2: Summary of Research Applications
Research AreaSpecific Application of this compoundUnderlying Principle
Metabolic Pathway Assessment Acts as a tracer to follow biotransformations. simsonpharma.comMass difference allows distinction from non-labeled molecules.
Metabolic Rate Modulation Slows O-demethylation to study the process.Kinetic Isotope Effect (KIE) due to stronger C-D bond. libretexts.org
Quantitative Pharmacological Assays Serves as an internal standard for quantifying 2-bromoanisole via LC-MS or GC-MS. lumiprobe.comelsevierpure.comNear-identical chemical behavior but different mass ensures accurate signal ratioing. nih.gov
ADME Studies Enables tracking of absorption, distribution, metabolism, and excretion. simsonpharma.comIsotopic label allows for unambiguous detection in various biological matrices.
Enzyme Mechanism Elucidation Helps determine if C-H bond cleavage is the rate-limiting step in an enzymatic reaction. escholarship.orgThe magnitude of the KIE provides evidence for a specific mechanistic step.

Future Research Directions and Emerging Methodologies

Development of Novel Deuteration Techniques

The synthesis of deuterated compounds is moving towards more efficient, selective, and environmentally friendly methods. These advancements are critical for producing isotopically labeled molecules for a wide range of applications, from mechanistic studies to pharmaceutical development. researchgate.netrsc.org

A significant trend in deuteration is the adoption of green chemistry principles to minimize environmental impact. researchgate.net Research is focused on replacing harsh reagents and conditions with milder, more sustainable alternatives. A key development is the use of deuterium (B1214612) oxide (D₂O) as a cost-effective, safe, and readily available deuterium source. mdpi.comrsc.org

Several innovative green methods are emerging:

Catalytic Systems with D₂O : Environmentally benign catalytic systems, such as the Palladium/Carbon-Aluminum-D₂O (Pd/C-Al-D₂O) system, facilitate hydrogen-deuterium (H-D) exchange reactions using D₂O. In this method, deuterium gas is generated in-situ from the reaction between aluminum and D₂O, avoiding the need for expensive and difficult-to-handle D₂ gas. mdpi.comresearchgate.net This approach is noted for its high selectivity, efficiency, and the simplicity of the procedure. mdpi.comresearchgate.net

Photochemical Methods : Visible-light-induced deuteration represents another sustainable strategy. rsc.orgrsc.org These methods can often be performed under mild, metal-free conditions and have been successfully applied to the late-stage deuteration of complex molecules, including drug compounds and natural products. rsc.org

Enhanced Reaction Conditions : The efficiency of green deuteration methods can be further improved through the use of ultrasonic or microwave irradiation. researchgate.net These techniques can enhance the reactivity of catalysts and significantly reduce reaction times, in some cases to just one hour. researchgate.net

These sustainable approaches not only reduce hazardous waste but also offer safer and more economical pathways for the synthesis of deuterated compounds. researchgate.netmdpi.com

Table 1: Comparison of Sustainable Deuteration Methods
MethodDeuterium SourceKey FeaturesCatalyst/Conditions
Catalytic H-D ExchangeD₂OIn-situ D₂ generation; High selectivity and efficiency. mdpi.comresearchgate.netPd/C-Al mdpi.comresearchgate.net
Photochemical DeuterationD₂OMetal-free; Mild conditions; Suitable for late-stage deuteration. rsc.orgrsc.orgVisible light rsc.orgrsc.org
Irradiation-Assisted ExchangeD₂OEnhanced reactivity; Reduced reaction times. researchgate.netUltrasonic or microwave irradiation researchgate.net

Achieving site-specific deuterium incorporation is a major goal in the synthesis of labeled compounds, as the position of the deuterium atom is crucial for its intended application, such as probing reaction mechanisms or altering metabolic pathways. rsc.orgmdpi.com Consequently, the development of chemo- and regioselective deuteration methods is a vibrant area of research.

Hydrogen Isotope Exchange (HIE) is a common and efficient method for site-selective deuteration. rsc.org Recent advancements have focused on transition-metal-catalyzed approaches that can target specific C-H bonds. For example, palladium-catalyzed protocols have been developed for the highly selective deuteration of benzylic C-H bonds using deuterium gas. nih.gov These methods can prevent scrambling of the isotope onto other parts of the molecule, such as aromatic rings. nih.gov Iron catalysts have also been used for the regioselective deuteration of carbon-carbon double bonds. ugent.be

The ability to selectively introduce deuterium into complex molecules like pharmaceuticals and natural products is essential for studying their biological activity and improving their properties. mdpi.comnih.gov

Advanced Computational Modeling of Deuterium Effects

Computational chemistry plays a vital role in understanding and predicting the impact of isotopic substitution. escholarship.org By modeling molecular behavior at the quantum level, researchers can gain insights into the kinetic isotope effect (KIE), where the substitution of an atom with its heavier isotope alters the rate of a chemical reaction. faccts.de The deuterium KIE is the most commonly studied due to the twofold mass difference between deuterium and protium (B1232500). wikipedia.org

Advanced computational models are now capable of replicating and predicting isotopic effects with a high degree of accuracy. wikipedia.org Techniques like density functional theory (DFT) are routinely used to calculate KIEs. wikipedia.org These calculations help elucidate reaction mechanisms by comparing theoretical predictions with experimental results. escholarship.orgfaccts.de

Recent research has focused on modeling more complex phenomena, such as hydrogen tunneling, which can significantly contribute to the observed KIE. acs.orgnih.gov Marcus-like H-tunneling models have been used to replicate abnormal secondary KIEs observed in solution-phase reactions. acs.orgnih.gov

Beyond reaction kinetics, simulation tools and machine learning are being used to predict isotopic distributions in diverse and complex environments. scienceopen.compnas.orgresearchgate.net These models can simulate the isotopic composition of water in precipitation across large geographical areas or reconstruct the movement of organisms by analyzing the isotopic signatures in their tissues. scienceopen.compnas.org Such predictive simulations are crucial for applications in hydrology, ecology, and climate science. pnas.org

Table 2: Computational Approaches for Modeling Isotopic Effects
Modeling TechniqueApplicationKey Insights Provided
Density Functional Theory (DFT)Calculation of Kinetic Isotope Effects (KIEs). wikipedia.orgPrediction of reaction rates and elucidation of mechanisms. escholarship.orgfaccts.de
Marcus-like H-Tunneling ModelsReplication of abnormal KIEs. acs.orgnih.govUnderstanding of quantum tunneling contributions to reaction rates. acs.org
Machine Learning / Agent-Based ModelsPrediction of isotopic distribution in environmental and biological systems. scienceopen.compnas.orgresearchgate.netReconstruction of climate patterns and animal migration. scienceopen.compnas.org

Expansion of Applications in Materials Science and Medicinal Chemistry

Deuterated compounds are finding increasingly widespread use in materials science and medicinal chemistry. resolvemass.caresearchgate.net The unique properties imparted by deuterium substitution, such as enhanced metabolic stability and altered vibrational frequencies, are being leveraged to create advanced materials and more effective therapeutics. resolvemass.camdpi.com

In materials science, deuterium is used to improve the longevity of semiconductor microchips and fiber-optic cables. isowater.com Deuterated polymers are also valuable for applications in neutron scattering and drug delivery systems. resolvemass.ca

A particularly promising area of research is the design of isotopically labeled probes for noninvasive molecular imaging techniques like Positron Emission Tomography (PET). nih.govbohrium.com PET imaging allows for the quantitative, real-time visualization of biological processes in living subjects by detecting positron-emitting radionuclides. nih.govfrontiersin.org

Deuterated molecules can serve as precursors for the synthesis of PET radiotracers. These probes are designed to target specific molecular events, such as receptor binding or enzyme activity, providing crucial information for disease diagnosis and drug development. nih.govfrontiersin.org The development of novel PET probes is a critical step in advancing molecular imaging, but it can be a slow and complex process. pnas.org

Researchers are designing probes using various radionuclides, with Carbon-11 and Fluorine-18 being among the most widely used. frontiersin.org The choice of isotope depends on factors like its half-life and the biological process being studied. nih.gov The ultimate goal is to develop highly specific and sensitive probes that can improve the early detection of diseases like cancer and accelerate the development of targeted therapies. pnas.orgnih.gov

Q & A

Q. Basic

  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., 235.02 g/mol for C₇H₄D₃BrO) and isotopic pattern.
  • ²H NMR spectroscopy : Directly confirms deuterium incorporation in the methoxy group (absence of ¹H signals at ~3.3 ppm).
  • ¹H NMR : Detects residual non-deuterated impurities (e.g., -OCH₃ vs. -OCD₃).
  • FT-IR : Identifies C-D stretching vibrations (~2100–2200 cm⁻¹).
    Storage in inert, anhydrous conditions prevents isotopic dilution .

How does the deuterated methoxy group influence the compound's reactivity in cross-coupling reactions compared to its non-deuterated counterpart?

Advanced
The kinetic isotope effect (KIE) from deuterium can reduce reaction rates in steps involving methoxy group participation (e.g., oxidative addition in palladium-catalyzed couplings). However, in Suzuki-Miyaura reactions, the bromine is the reactive site, so deuteration has minimal impact on yield. Key considerations:

  • Mechanistic studies : Use ²H-labeled compounds to track methoxy group stability under catalytic conditions.
  • Isotopic tracing : Monitor deuterium retention in products via HRMS to assess isotopic leakage .

What strategies can mitigate deuterium loss during the synthesis and purification of this compound?

Q. Advanced

  • Deuterated solvents : Use CD₃OD and D₂O-free conditions to prevent proton exchange.
  • Inert atmosphere : Schlenk techniques or gloveboxes minimize exposure to moisture.
  • Low-temperature purification : Distillation or chromatography below 40°C reduces thermal decomposition.
  • Acid/base avoidance : Protic acids/bases (e.g., HCl, NH₃) accelerate deuterium exchange; use non-ionic alternatives .

In mechanistic studies utilizing this compound, how can researchers differentiate between deuterium retention and exchange in reaction intermediates?

Q. Advanced

  • Quench-and-analyze : Halt reactions at intervals and analyze intermediates via LC-HRMS or ²H NMR.
  • Isotopic dilution assays : Spike reactions with non-deuterated analogs to quantify exchange rates.
  • Computational modeling : Compare experimental KIE values with DFT-calculated transition states to identify exchange pathways .

When encountering conflicting reports on the stability of this compound under acidic conditions, what experimental approaches validate its robustness?

Q. Data Contradiction Analysis

  • pH stability assays : Expose the compound to buffered solutions (pH 1–14) and monitor decomposition via UV-Vis or GC-MS.
  • Comparative studies : Test deuterated vs. non-deuterated analogs under identical conditions to isolate isotope effects.
  • Structural analogs : Reference safety data for similar bromoarenes (e.g., 3-bromochlorobenzene) to infer degradation pathways .

How should researchers design kinetic studies to assess the isotopic effect of the deuterated methoxy group in this compound?

Q. Methodological Design

  • Parallel reactions : Compare rate constants (k) for deuterated and non-deuterated compounds using techniques like stopped-flow spectroscopy.
  • Arrhenius analysis : Calculate activation energy (Ea) from temperature-dependent k values to quantify KIE.
  • Cross-validation : Use computational methods (e.g., DFT) to model isotopic effects on transition states .

What are the critical storage and handling considerations for this compound to maintain isotopic stability?

Q. Advanced

  • Storage : In amber vials under argon at -20°C to prevent photodegradation and moisture ingress.
  • Incompatible materials : Avoid contact with oxidizing agents (e.g., KMnO₄) or strong acids/bases, which may cleave the methoxy group.
  • Waste disposal : Segregate deuterated waste and consult specialized handlers to prevent environmental contamination .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.